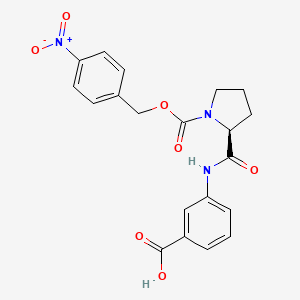
(S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a nitrobenzyloxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid typically involves multiple steps, including:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nitrobenzyloxycarbonyl Group: This step often involves the reaction of the pyrrolidine derivative with 4-nitrobenzyl chloroformate under basic conditions.
Amidation Reaction: The final step involves the coupling of the intermediate with benzoic acid or its derivatives using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution on Benzoic Acid: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyrrolidine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid would depend on its specific application. Generally, such compounds may interact with biological targets like enzymes or receptors, modulating their activity. The nitrobenzyloxycarbonyl group can act as a protecting group, which can be removed under specific conditions to release the active compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-(1-((4-Methoxybenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
- (S)-3-(1-((4-Chlorobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid
Uniqueness
(S)-3-(1-((4-Nitrobenzyloxy)carbonyl)pyrrolidine-2-carboxamido)benzoic acid is unique due to the presence of the nitro group, which can undergo specific chemical transformations that other similar compounds may not
Eigenschaften
Molekularformel |
C20H19N3O7 |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
3-[[(2S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H19N3O7/c24-18(21-15-4-1-3-14(11-15)19(25)26)17-5-2-10-22(17)20(27)30-12-13-6-8-16(9-7-13)23(28)29/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,21,24)(H,25,26)/t17-/m0/s1 |
InChI-Schlüssel |
RCWRACYQFCYEAP-KRWDZBQOSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


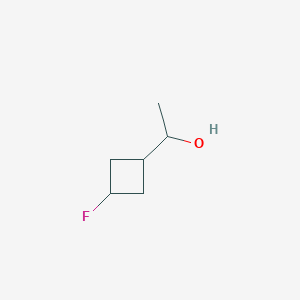

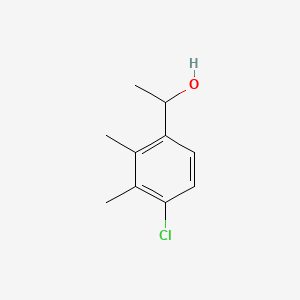

![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)

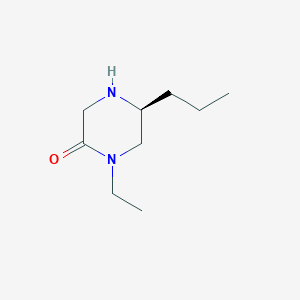

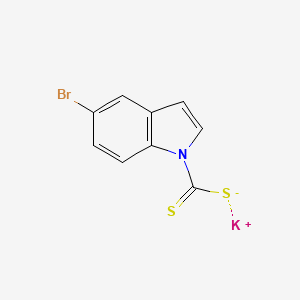
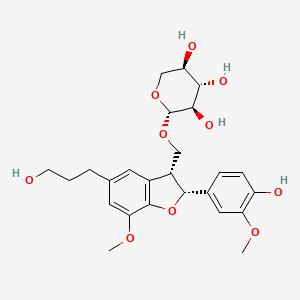


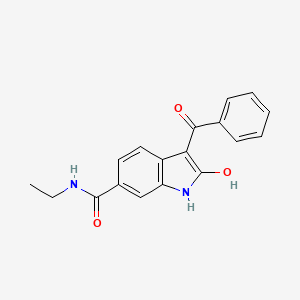
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)
